![molecular formula C8H4BrF3N2 B12271992 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable scaffold for drug development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Biological Activity
3-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound's unique structure, featuring a bromine atom at the 3-position and a trifluoromethyl group at the 4-position, enhances its lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry applications.
- Molecular Formula : C8H4BrF3N2
- Molecular Weight : 265.03 g/mol
- CAS Number : 1256813-92-9
The primary mechanism of action for this compound involves its interaction with FGFRs, which are critical in various cellular processes including proliferation, differentiation, and survival. Inhibition of these receptors has been linked to potential therapeutic effects in treating cancers where FGFR signaling is dysregulated.
Biological Activity
Research indicates that this compound exhibits notable inhibitory activity against FGFRs, with some derivatives demonstrating IC50 values in the nanomolar range. This potency is attributed to the structural modifications that enhance binding affinity to the receptor sites.
Table 1: Biological Activity of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Bromo-6-(trifluoromethyl)pyridine | Bromine at position 2 | FGFR inhibitor |
3-Bromo-5-(trifluoromethyl)pyridine | Bromine at position 3 | Anticancer activity |
5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine at position 5 | FGFR inhibitor |
6-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group at position 6 | Anticancer activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Inhibition Studies : A study demonstrated that derivatives of this compound showed significant inhibition against FGFRs with IC50 values ranging from low nanomolar to micromolar concentrations. The modifications made to the core structure were crucial in enhancing their efficacy against cancer cell lines.
- Binding Affinity Analysis : Molecular docking studies revealed strong binding interactions between the compound and FGFRs, suggesting that the trifluoromethyl group plays a vital role in stabilizing these interactions. Techniques such as surface plasmon resonance have been employed to quantify these affinities.
- Anticancer Potential : In vitro assays using various cancer cell lines (e.g., HeLa, HCT116) indicated that compounds based on this scaffold exhibited potent antiproliferative effects. The selectivity towards cancer cells over normal cells was also noted, highlighting its therapeutic potential.
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-14-7-6(5)4(1-2-13-7)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRVYGZJQZHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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